2-Chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound features a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 1-position of the benzimidazole ring. The unique arrangement of these substituents imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications. The compound is often utilized as a building block in synthetic chemistry due to its reactivity and ability to form derivatives with enhanced biological activity.
2-Chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole can be sourced from specialized chemical suppliers or synthesized in laboratory settings. It is classified as a halogenated benzimidazole, which falls under the category of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The synthesis of 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole typically involves several steps, starting from commercially available precursors. One common method includes:
The molecular formula for 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole is . The structure consists of a fused benzene and imidazole ring system, characterized by:
2-Chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole participates in various chemical reactions:
The reaction conditions for these transformations typically involve using bases or acids as catalysts, along with suitable solvents like dimethyl sulfoxide or acetonitrile to facilitate nucleophilic attack on halogenated positions .
The mechanism of action for 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole largely depends on its application in biological systems. It may interact with various molecular targets such as enzymes, receptors, or nucleic acids:
Studies have indicated that compounds within this class exhibit significant antimicrobial activity against various pathogens, suggesting potential therapeutic applications .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for characterization:
These properties are critical for assessing the compound's suitability for various applications in research and industry .
2-Chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole has several notable applications:
The compound's unique properties make it an attractive candidate for further research into its biological effects and potential therapeutic uses .
Benzimidazole represents a privileged scaffold in medicinal chemistry, constituting the structural foundation of ~80% of pharmaceuticals due to its resemblance to naturally occurring purines and nucleotides [1] [7]. First synthesized by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide, benzimidazole gained prominence after the discovery of vitamin B₁₂’s 5,6-dimethylbenzimidazole moiety in the mid-20th century [4] [10]. This heterocyclic system enables diverse non-covalent interactions (hydrogen bonding, π-π stacking, hydrophobic effects), facilitating targeted binding to biological macromolecules [7]. Historically significant benzimidazole-based drugs include the anthelmintic thiabendazole (1961), the proton-pump inhibitor omeprazole (1989), and the antihypertensive candesartan (1997) [4] [10]. These breakthroughs validated benzimidazole’s versatility in addressing distinct therapeutic targets—from parasitic infections to cardiovascular and gastrointestinal disorders—cementing its role as a cornerstone of rational drug design [1] [7].
Table 1: Historically Significant Benzimidazole-Based Drugs
Drug (Year Introduced) | Therapeutic Category | Key Structural Features | Clinical Impact |
---|---|---|---|
Thiabendazole (1961) | Anthelmintic | Unsubstituted N-H; 4-thiazolyl at C-2 | First broad-spectrum benzimidazole anthelmintic |
Omeprazole (1989) | Proton-Pump Inhibitor | 5-methoxy; 2-[(pyridin-2-yl)methylsulfinyl] | Revolutionized peptic ulcer therapy |
Candesartan (1997) | Antihypertensive (ARB) | 1-[(cyclohexyloxy)carbonyloxy]ethyl; 2-ethoxy-benzimidazol-7-yl | Long-acting angiotensin II receptor blockade |
Albendazole (1982) | Anthelmintic/Antineoplastic | Methylcarbamate at N-1; propylthio at C-2 | Repurposed for cancer therapy due to tubulin inhibition |
Telmisartan (1999) | Antihypertensive (ARB) | 4'-[(1,7'-dimethyl-2'-propyl[2,5'-bi-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid | Partial PPARγ agonism offers metabolic benefits |
The bioactivity of benzimidazoles is exquisitely sensitive to substitutions at N-1, C-2, and C-6 due to steric, electronic, and hydrogen-bonding perturbations that modulate target engagement. N-1 alkylation (e.g., methylation in 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole) enhances metabolic stability by blocking cytochrome P450-mediated oxidation while moderately increasing lipophilicity, thereby improving membrane permeability [8] [9]. C-2 substitutions govern target specificity: electron-withdrawing groups (chloro, nitro) enhance electrophilicity for nucleophilic attack in enzyme inhibition, whereas aryl/heteroaryl extensions enable π-stacking with hydrophobic enzyme pockets (e.g., tubulin’s colchicine site) [4] [5]. For instance, C-2 chlorine in albendazole augments tubulin polymerization inhibition by 15-fold compared to des-chloro analogs [4]. C-6 fluorination—as in the target compound—induces a strong electron-withdrawing effect, lowering the π-system’s energy and optimizing interactions with tyrosine or histidine residues in catalytic sites [5] [9]. Quantum mechanical studies confirm that 6-fluoro substitution increases dipole moment by ~1.2 D versus unsubstituted analogs, enhancing electrostatic complementarity with targets like kinases or GPCRs [5].
Table 2: Impact of Substitution Patterns on Benzimidazole Bioactivity
Position | Substituent | Electronic Effect | Key Biological Consequences | Example Compound |
---|---|---|---|---|
N-1 | Methyl | +I effect; blocks H-bond donation | ↑ Metabolic stability; ↓ first-pass metabolism; moderate ↑ logP | 6-Fluoro-1-methyl-1H-benzo[d]imidazole [9] |
H | Amphoteric (H-bond donor/acceptor) | Susceptible to oxidation; facilitates salt formation | Benzimidazole (parent) | |
Acyl/Carbamate | -I effect; steric bulk | Directs target selectivity (e.g., tubulin for carbamates) | Mebendazole | |
C-2 | Chloro | Strong -I effect | ↑ Electrophilicity for covalent inhibition; ↑ π-π stacking in hydrophobic pockets | 2-Chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole |
Aryl/Heteroaryl | Variable resonance | Target-specific π-stacking; tunable steric fit | Telmisartan | |
Methylthio | +M effect | ↑ Solubility; prodrug potential (oxidation to sulfoxide) | Omeprazole | |
C-6 | Fluoro | Strong -I effect; ortho director | ↑ Dipole moment; H-bond acceptor; blocks oxidative metabolism; ortho effects on conformation | 2-Chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole |
Methoxy | +M effect | ↑ LogP; H-bond acceptor; metabolic liability (O-demethylation) | Astemizole | |
H | Neutral | Baseline activity; susceptible to electrophilic attack | Thiabendazole |
Halogenation (chloro, fluoro) and alkylation (methyl) synergistically optimize benzimidazole pharmacokinetics by mitigating first-pass metabolism, extending half-life, and modulating protein binding. Fluorine’s high electronegativity and small atomic radius (van der Waals radius 1.47 Å) reduce oxidative metabolism by cytochrome P450 enzymes—particularly CYP3A4—by strengthening adjacent C-H bonds and sterically blocking hydroxylation sites [3] [8]. Chlorine at C-2 enhances plasma protein binding (↑ 20–40%) via hydrophobic interactions with albumin, prolonging systemic exposure [6]. N-1 methylation specifically diminishes first-pass hepatic extraction by saturating metabolic "soft spots," elevating oral bioavailability from <10% (N-H analogs) to 30–60% in compounds like 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole [8] [9]. Pharmacokinetic studies in rats demonstrate that N-methylation reduces clearance by 2.3-fold and increases AUC₀–∞ by 4.1-fold versus non-methylated analogs [8]. Combined C-6 fluoro and N-1 methyl substitutions lower topological polar surface area (TPSA), facilitating intestinal absorption; for example, 6-fluoro-1-methylbenzimidazole exhibits 92% Caco-2 permeability versus 78% for 1H-benzimidazole [6] [8]. These modifications collectively enhance drug-like properties while retaining target engagement, as evidenced by renin inhibitors bearing 3,5-disubstituted piperidine-benzimidazoles achieving >5× plasma exposure versus aliskiren in primates [8].
Table 3: Synergistic Pharmacokinetic Effects of Halogenation and Alkylation
Modification | Primary Pharmacokinetic Effect | Molecular Mechanism | Quantitative Impact |
---|---|---|---|
C-2 Chlorination | ↑ Plasma protein binding; ↓ metabolic clearance | Hydrophobic interaction with albumin Domain II; deactivation of adjacent positions for oxidation | ↑ Plasma t₁/₂ by 1.8–2.5×; ↑ bound fraction by 20–40% [6] |
C-6 Fluorination | ↓ CYP-mediated oxidation; ↑ metabolic stability | Strengthening of C-H bonds (BDE ↑ 5–7 kcal/mol); steric blockade of hydroxylation sites | ↓ Intrinsic clearance by 2.1–3.3×; ↑ oral bioavailability by 1.5–2.0× [3] [8] |
N-1 Methylation | ↓ First-pass metabolism; ↑ intestinal permeability | Blockade of N-oxidation; moderate ↑ lipophilicity (logP ↑ 0.5–1.0); ↓ TPSA | ↑ AUC₀–∞ by 3.5–4.5×; ↑ Caco-2 Papp by 15–20% [8] [9] |
Combined (C-2 Cl, C-6 F, N-1 CH₃) | Optimized oral exposure | Multi-target shielding from metabolism; balanced logP (2.0–3.5); TPSA <80 Ų | F >50% in rodents; Vdₛₛ 1.2–2.0 L/kg; t₁/₂ 4–8 h [3] [8] [9] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1